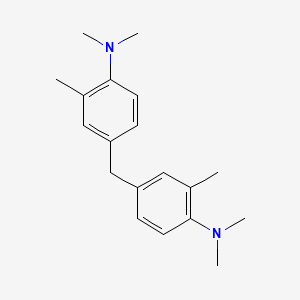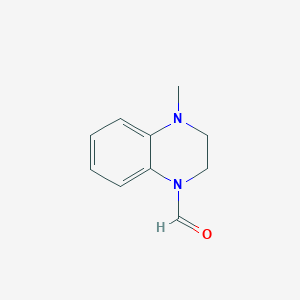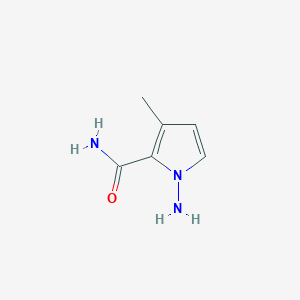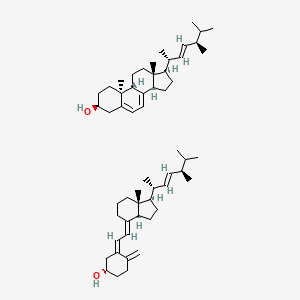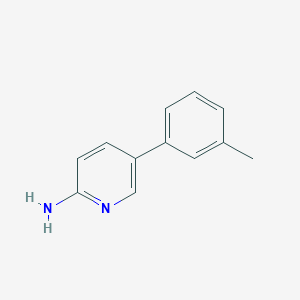
5-(3-Methylphenyl)pyridin-2-amin
Übersicht
Beschreibung
5-(3-Methylphenyl)pyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science. The compound features a pyridine ring substituted with a 3-methylphenyl group at the 5-position and an amine group at the 2-position. This structural configuration imparts unique chemical and biological properties to the compound.
Wissenschaftliche Forschungsanwendungen
5-(3-Methylphenyl)pyridin-2-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Explored as a potential pharmacophore in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Wirkmechanismus
Target of Action
The primary target of 5-(3-Methylphenyl)pyridin-2-amine is the ubiquitin ligase subunit WD repeat and SOCS box-containing 1 (WSB1) . WSB1 has been demonstrated to regulate hypoxia-driven tumor cell migration .
Mode of Action
5-(3-Methylphenyl)pyridin-2-amine interacts with its target, WSB1, by functioning as a WSB1 degrader . This leads to the accumulation of the Rho guanosine diphosphate dissociation inhibitor 2 (RhoGDI2) protein .
Biochemical Pathways
The degradation of WSB1 by 5-(3-Methylphenyl)pyridin-2-amine affects the downstream F-actin expression and formation of membrane ruffles . This disturbs the migration capacity of cancer cells .
Result of Action
The result of the action of 5-(3-Methylphenyl)pyridin-2-amine is the inhibition of cancer cell migration . The compound exhibits promising in vivo anticancer metastatic effects .
Biochemische Analyse
Biochemical Properties
It is known that the compound has a molecular weight of 184.24
Cellular Effects
A related compound, 5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine, has been shown to inhibit cancer cell metastasis by functioning as a WSB1 degrader . This leads to the accumulation of the Rho guanosine diphosphate dissociation inhibitor 2 (RhoGDI2) protein, reversing the expression of downstream F-actin and formation of membrane ruffles, and disturbing the migration capacity of cancer cells
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylphenyl)pyridin-2-amine can be achieved through various synthetic routes. One common method involves the Suzuki cross-coupling reaction. This reaction typically employs 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed cross-coupling with arylboronic acids to yield the desired product .
Reaction Conditions:
Catalyst: Palladium (Pd) catalyst
Reagents: 5-bromo-2-methylpyridin-3-amine, arylboronic acid
Solvent: Toluene or ethanol
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of 5-(3-Methylphenyl)pyridin-2-amine may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the product. The choice of solvent, catalyst, and reaction parameters is crucial for scaling up the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Methylphenyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Secondary or tertiary amines
Substitution: Halogenated pyridine derivatives, substituted amines, or thiols
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-2-methylpyridin-3-amine
- N-(5-Bromo-2-methylpyridine-3-yl)acetamide
- 3-Bromoimidazo[1,2-a]pyridines
Uniqueness
5-(3-Methylphenyl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher stability, reactivity, or specific biological activities, making it a valuable compound in various research and industrial applications .
Eigenschaften
IUPAC Name |
5-(3-methylphenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-3-2-4-10(7-9)11-5-6-12(13)14-8-11/h2-8H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDSRLVJJZYKEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602415 | |
| Record name | 5-(3-Methylphenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893738-40-4 | |
| Record name | 5-(3-Methylphenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(Trifluoromethyl)phenyl]thiazole-2-thiol](/img/structure/B1612183.png)
